6-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one
Description
6-[(2-Ethylpiperidin-1-yl)methyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with hydroxyl (C7), methyl (C4, C8), and a 6-[(2-ethylpiperidin-1-yl)methyl] group. Coumarins are renowned for their diverse biological activities, including antioxidant, anti-inflammatory, and antiadipogenic properties .
Properties
IUPAC Name |
6-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4,8-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-4-15-7-5-6-8-20(15)11-14-10-16-12(2)9-17(21)23-19(16)13(3)18(14)22/h9-10,15,22H,4-8,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXMXULAXFVSAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2=CC3=C(C(=C2O)C)OC(=O)C=C3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate diketone.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using 2-ethylpiperidine and a suitable leaving group on the chromenone core.
Hydroxylation and Methylation: The hydroxyl and methyl groups can be introduced through selective hydroxylation and methylation reactions using reagents such as methyl iodide and hydroxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chromenone core can be reduced to form a dihydro derivative.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
6-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: Research focuses on its interactions with biological targets and its pharmacokinetic properties.
Biological Studies: It is used in studies to understand its effects on cellular processes and pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 6-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and chromenone core play crucial roles in binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Parent Compound: 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one
7-Hydroxy-8-[(4-hydroxymethylpiperidin-1-yl)methyl]-3-(4-methoxyphenyl)-4H-chromen-4-one
- Structure : Piperidinylmethyl group at C8 instead of C6; additional 3-(4-methoxyphenyl) substituent.
- Synthesis: Not detailed in evidence, but similar Mannich reactions or alkylation strategies are likely.
- Key Differences: Positional isomerism at C8 vs. C6 may alter steric interactions with biological targets.
6-[3-(Dimethylamino)prop-2-enoyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one
- Structure: Features a conjugated dimethylamino propenoyl group at C6.
- Synthesis : Likely involves acylation of the parent coumarin.
4-[(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one
- Synthesis : Click chemistry (azide-alkyne cycloaddition) likely used to introduce the triazole ring.
Comparative Analysis of Structural and Functional Properties
Substituent Effects on Bioactivity
- Antiobesity Potential: The parent coumarin (7-hydroxy-4,8-dimethyl-2H-chromen-2-one) shows strong antiadipogenic activity, suggesting that substitutions at C6 (e.g., piperidinylmethyl) could modulate this effect. Piperidine derivatives often enhance blood-brain barrier penetration, which may be advantageous for CNS-targeted therapies .
- Antioxidant Activity : In , diaryl-substituted coumarins at C6 and C7 exhibited superior antioxidant activity. The piperidinylmethyl group in the target compound may confer similar benefits through radical scavenging or metal chelation .
Physicochemical Properties
- Solubility : The piperidinylmethyl group introduces a tertiary amine, enabling salt formation and improved aqueous solubility compared to the parent coumarin. However, the lipophilic ethyl group may counterbalance this, necessitating formulation optimization .
- Stability : Piperidine rings are generally stable under physiological conditions, but the methylene linker (-CH2-) between the coumarin core and piperidine may be susceptible to oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
